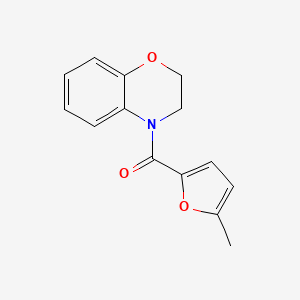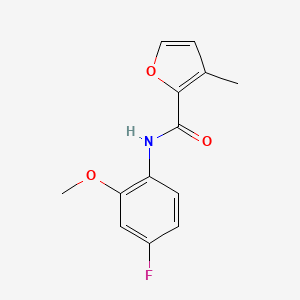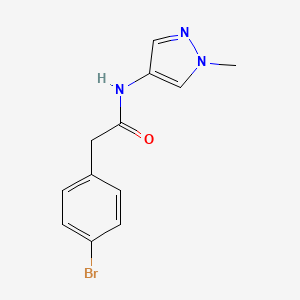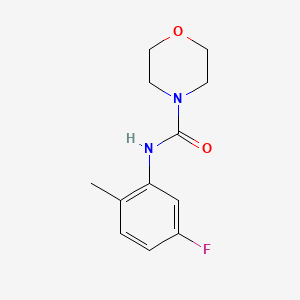
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DIMBOA-MF and has a molecular formula of C16H15NO3.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development.
Biochemical and physiological effects:
Studies have shown that 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone has anti-inflammatory and anti-cancer effects. It has also been found to have antioxidant properties and may help in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone in lab experiments include its potential as a natural pesticide and herbicide, as well as its anti-inflammatory and anti-cancer properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
The potential applications of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone in scientific research are vast. Some future directions for research include further investigation into its anti-inflammatory and anti-cancer properties, as well as its potential use as a natural pesticide and herbicide. Additionally, research could focus on the development of new synthetic compounds based on the structure of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone with improved properties and fewer limitations.
Conclusion:
In conclusion, 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone is a synthetic compound with potential applications in various fields of scientific research. Its anti-inflammatory and anti-cancer properties, as well as its potential as a natural pesticide and herbicide, make it an interesting compound for further investigation. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone can be synthesized using various methods. One of the commonly used methods is the reaction of 2-hydroxybenzaldehyde with 2-amino-5-methylfuran in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone.
Scientific Research Applications
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a pesticide and herbicide due to its natural occurrence in plants.
properties
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-6-7-13(18-10)14(16)15-8-9-17-12-5-3-2-4-11(12)15/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFHEUNXLPVJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)

![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
![3-(4-fluorophenyl)-N-[2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7539537.png)



![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)

